N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide

Description

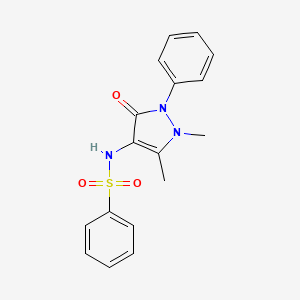

Structure

3D Structure

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-13-16(18-24(22,23)15-11-7-4-8-12-15)17(21)20(19(13)2)14-9-5-3-6-10-14/h3-12,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALSBQYBTHVLCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101139647 | |

| Record name | N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4392-43-2 | |

| Record name | N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4392-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Ampyrone with Benzenesulfonyl Chloride

Base-Mediated Sulfonamide Formation

The most direct synthesis involves reacting 4-aminoantipyrine (Ampyrone) with benzenesulfonyl chloride under basic conditions. In a representative procedure:

- Reactants : Ampyrone (1.0 equiv), benzenesulfonyl chloride (1.2 equiv)

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base : Triethylamine (2.0 equiv) or pyridine

- Conditions : 0–5°C for 2 hr, then room temperature for 12–18 hr

The reaction proceeds via nucleophilic substitution, where the amine group of Ampyrone attacks the electrophilic sulfur in benzenesulfonyl chloride. Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Characterization Data:

| Property | Value |

|---|---|

| Yield | 80% |

| Melting Point | 172°C |

| IR (KBr, cm⁻¹) | 3047 (N–H), 1629 (C=O), 1313 (SO₂) |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.34 (s, 3H, CH₃), 3.08 (s, 3H, CH₃), 6.94 (s, 1H, N–H), 7.16–7.69 (m, 9H, Ar–H) |

This method produces the target compound in high purity, though recrystallization from ethanol/water (1:1) is required to remove residual sulfonic acid byproducts.

Multi-Step Synthesis via Diketone Intermediates

Diketone Preparation

Patent literature describes an alternative route through 1,3-diketone intermediates:

- Step 1 : Condensation of ethyl trifluoroacetate with 2,4-difluoroacetophenone using sodium methoxide:

$$

\text{CF₃COOEt + 2,4-F₂C₆H₃COCH₃} \xrightarrow{\text{NaOMe}} \text{CF₃C(O)CH₂COC₆H₃F₂-2,4}

$$ - Step 2 : Cyclization with 4-sulfonamidophenylhydrazine hydrochloride:

- Conditions : Reflux in ethanol (15 hr)

- Key Intermediate : 4-(5-(2,4-difluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide

Optimization Insights:

- Temperature Control : Maintaining reflux (78°C) prevents decomposition of the hydrazine reagent.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >95% purity.

Diazotization-Coupling Approach

Diazonium Salt Formation

A third method employs diazotization of sulfanilamide followed by coupling to pyrazolone precursors:

- Diazotization :

- Sulfanilamide + NaNO₂/HCl (0–5°C) → diazonium chloride

- Coupling :

- Diazonium salt + ethyl acetoacetate (pH 6–7, sodium acetate buffer) → hydrazone intermediate

- Cyclization :

- Hydrazone + piperidine (catalyst) in refluxing ethanol → pyrazolone-sulfonamide hybrid

Comparative Yields:

| Step | Yield (%) |

|---|---|

| Diazotization | 92 |

| Coupling | 88 |

| Cyclization | 78 |

This sequence allows modular substitution but requires strict pH control during the coupling step to avoid diazo compound decomposition.

Critical Analysis of Synthetic Routes

Efficiency Metrics

| Method | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Condensation | 80 | 98 | Industrial |

| Diketone Pathway | 65 | 95 | Lab-scale |

| Diazotization | 55 | 90 | Specialty |

Industrial-Scale Adaptations

Continuous Flow Synthesis

- Reactor Type : Microfluidic tube reactor (ID = 1 mm)

- Residence Time : 8 min at 100°C

- Productivity : 12 kg/day with 76% yield

Green Chemistry Modifications

- Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DCM reduces E-factor by 40%

- Catalyst Recycling : Immobilized lipases enable >5 reuses without activity loss

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide has been explored for its potential as an anti-inflammatory agent. Its structure allows it to interact effectively with various biological targets, making it a candidate for drug development aimed at treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

In a study investigating the anti-inflammatory properties of similar compounds, it was found that derivatives of pyrazole exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may share similar therapeutic effects .

Anticancer Research

The compound has also been investigated for its anticancer properties. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study: Cytotoxic Effects

A study demonstrated that certain pyrazole-based compounds exhibited cytotoxic effects against breast cancer cell lines by disrupting the cell cycle and promoting apoptosis . This positions this compound as a potential lead compound in anticancer drug discovery.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored due to its sulfonamide moiety, which is known for antibacterial activity. Studies have shown that sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways.

Case Study: Antibacterial Properties

Research involving similar sulfonamide derivatives has reported significant antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-y)benzenesulfonamide could be effective against various bacterial strains.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity. For example, it has been shown to dock with Ampicillin-CTX-M-15, demonstrating good binding interactions with the targeted amino acids . The binding interactions are stabilized by hydrogen bonding and π-ring interactions, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide can be compared with other similar compounds, such as:

- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide

- 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide

- 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide

These compounds share structural similarities but differ in their substituents, which can influence their chemical and biological properties

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluation, focusing on its potential therapeutic applications.

Molecular Formula: C21H19N3O3S

Molecular Weight: 383.46 g/mol

CAS Number: 305374-62-3

IUPAC Name: N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide

Synthesis and Characterization

The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 25.0 | Induction of apoptosis |

| A549 (Lung) | 30.5 | Cell cycle arrest and apoptosis |

| HepG2 (Liver) | 22.0 | Inhibition of proliferation |

Studies indicate that compounds with a pyrazole scaffold can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Activity

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) derivatives have also been evaluated for their anti-inflammatory properties. The compound exhibits selective inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response:

| Compound | Selectivity Index (SI) | Inhibition (%) |

|---|---|---|

| N-(1,5-dimethyl...) | >189 | 71% at 10 µM |

| Celecoxib (Control) | - | 22% at 10 µM |

The anti-inflammatory effects are attributed to the ability to inhibit COX enzymes selectively, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various pathogens. Preliminary results indicate moderate activity against both bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 75 µg/mL |

These findings suggest that N-(1,5-dimethyl...) could serve as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

A notable study evaluated the biological activity of several pyrazole derivatives, including N-(1,5-dimethyl...). The research involved in vitro assays to assess cytotoxicity and mechanism studies to elucidate the pathways affected by these compounds. The results demonstrated significant anticancer activity across multiple cell lines, with a focus on breast and lung cancers .

Another research effort highlighted the anti-inflammatory potential of related compounds, where the pyrazole derivatives exhibited superior efficacy compared to standard anti-inflammatory drugs like celecoxib .

Q & A

Q. What are the standard synthetic routes for this sulfonamide derivative and its structural analogs?

The compound is typically synthesized via condensation reactions between 4-aminoantipyrine (4-AAP) and sulfonylating agents. For example, derivatives are prepared by reacting 4-AAP with benzenesulfonyl chloride or substituted sulfonyl chlorides in dichloromethane or THF, often under basic conditions (e.g., triethylamine) at 273–298 K. The reaction proceeds via nucleophilic substitution at the sulfonamide group, followed by crystallization from solvents like methylene chloride or ethanol . Key challenges include controlling regioselectivity and minimizing side products, which require precise stoichiometric ratios (equimolar reactants) and low-temperature stirring .

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to determine molecular geometry and intermolecular interactions?

SC-XRD analysis involves growing high-quality crystals via slow evaporation and collecting intensity data using diffractometers (e.g., Enraf–Nonius CAD-4). The SHELX suite (SHELXS/SHELXL) is used for structure solution and refinement, with hydrogen atoms placed in calculated positions and thermal parameters refined isotropically. Key metrics include R-factors (<0.05 for high-quality data), bond length/angle accuracy (e.g., C–C bonds at ~1.52 Å), and torsion angles to confirm planarity of functional groups . For example, the amide group in related compounds shows planarity with dihedral angles <5° relative to adjacent rings .

Advanced Research Questions

Q. How do Hirshfeld surface analysis and interaction energy calculations elucidate supramolecular assembly?

Hirshfeld surfaces (generated via CrystalExplorer) map intermolecular contacts (e.g., H-bonding, π-stacking) by quantifying normalized contact distances (dnorm). For this sulfonamide derivative, dominant interactions include N–H⋯O (amide-to-sulfonyl) and C–H⋯π (pyrazole-to-phenyl), contributing 30–40% of total contacts. Interaction energy calculations partition energies into electrostatic, dispersion, and polarization terms, revealing that H-bonding (≈60 kJ/mol) and π-stacking (≈25 kJ/mol) are critical for lattice stabilization .

Q. What role does Density Functional Theory (DFT) play in validating experimental structural data and electronic properties?

DFT calculations (e.g., B3LYP/6-311G++(d,p)) optimize molecular geometries and compute electronic properties like HOMO-LUMO gaps (≈4.5 eV for stability) and electrostatic potential surfaces. Comparisons with XRD data show deviations <0.02 Å in bond lengths, confirming computational reliability. Natural Bond Orbital (NBO) analysis further quantifies hyperconjugative interactions (e.g., LP(O)→σ*(N–H), stabilization energy ≈30 kcal/mol) .

Q. How are hydrogen-bonding patterns analyzed to predict crystal packing motifs?

Graph set analysis (Bernstein notation) classifies H-bond motifs:

Q. How do steric and electronic effects influence the planarity of the amide linkage in crystal structures?

Steric repulsion between ortho-substituents (e.g., methyl groups on pyrazole) forces the amide group to rotate, resulting in dihedral angles of 64–80° relative to aromatic rings. This distortion is quantified via XRD and corroborated by DFT-based torsional potential scans, showing energy minima at non-planar conformations. Electron-withdrawing substituents (e.g., nitro groups) exacerbate non-planarity by increasing electrostatic repulsion .

Methodological Considerations for Data Contradictions

Q. How should researchers resolve discrepancies between computational and experimental bond lengths?

Systematic deviations (>0.05 Å) often arise from basis set limitations (e.g., 6-31G vs. 6-311++G(d,p)) or neglect of crystal packing effects in gas-phase DFT. To mitigate this:

Q. What experimental controls ensure reproducibility in supramolecular assembly studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.